molecular formula C14H16N2O2 B1440625 3-Benzyl-1-cyclopropylpiperazine-2,5-dione CAS No. 1283107-91-4

3-Benzyl-1-cyclopropylpiperazine-2,5-dione

Cat. No. B1440625
CAS RN: 1283107-91-4
M. Wt: 244.29 g/mol
InChI Key: GUMPBYSEIZBIOD-UHFFFAOYSA-N
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Description

“3-Benzyl-1-cyclopropylpiperazine-2,5-dione” is a compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 . It’s a relatively new compound that has shown potential in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “3-Benzyl-1-cyclopropylpiperazine-2,5-dione” is not provided in the search results. Further analysis would require more detailed information or resources such as NMR, HPLC, LC-MS, UPLC data .

Scientific Research Applications

Pharmacology

Pharmacologically, this compound is explored for its therapeutic potential. It may serve as a precursor in the synthesis of pharmacologically active molecules that could act on the central nervous system, given the piperazine moiety’s relevance in medicinal chemistry .

Organic Chemistry

Organic chemists value 3-Benzyl-1-cyclopropylpiperazine-2,5-dione for its reactivity in synthesis. It can undergo various organic reactions, providing a pathway to synthesize a wide range of organic compounds, including potential new drugs and polymers .

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features are of interest for the design of drug candidates. Its benzyl and cyclopropyl groups are common in drugs that target a variety of diseases, making it a valuable scaffold for drug development .

Analytical Chemistry

Analytical chemists may use 3-Benzyl-1-cyclopropylpiperazine-2,5-dione as a standard or reference compound in chromatography and mass spectrometry. Its distinct chemical signature helps in the identification and quantification of similar compounds in complex mixtures .

Chemical Engineering

In chemical engineering, this compound could be important in process optimization. Its stability under different conditions can be studied to improve the manufacturing processes of pharmaceuticals where it’s used as an intermediate .

Safety and Hazards

The safety and hazard information for “3-Benzyl-1-cyclopropylpiperazine-2,5-dione” is not provided in the search results . It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are not well established.

properties

IUPAC Name

3-benzyl-1-cyclopropylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-9-16(11-6-7-11)14(18)12(15-13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMPBYSEIZBIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)NC(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-cyclopropylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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